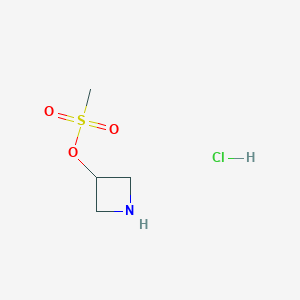
6,6'-ジクロロ-2,2'-ビピリジン
概要
説明
6,6’-Dichloro-2,2’-bipyridine is an organic compound with the molecular formula C10H6Cl2N2. It is a derivative of bipyridine, where two chlorine atoms are substituted at the 6 and 6’ positions of the bipyridine ring. This compound is known for its applications in coordination chemistry, where it serves as a ligand forming complexes with various metal ions .
科学的研究の応用
6,6’-Dichloro-2,2’-bipyridine has several applications in scientific research:
Chemistry: It is widely used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties and electronic characteristics.
Biology: Metal complexes of 6,6’-Dichloro-2,2’-bipyridine are investigated for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of these metal complexes in treating various diseases.
Industry: The compound is used in the development of advanced materials and catalysts for industrial processes
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Dichloro-2,2’-bipyridine typically involves the reaction of 2-chloropyridine with a base such as butyllithium (BuLi) and dimethylamine ethylene oxide (Me2N(CH2)2OLi). This reaction facilitates the regioselective lithiation at the C-6 position of the pyridine ring. The resulting 6-lithio-2-chloropyridine then reacts with another molecule of 2-chloropyridine to form the desired bipyridine product .
Industrial Production Methods: While specific industrial production methods for 6,6’-Dichloro-2,2’-bipyridine are not extensively documented, the general approach involves large-scale synthesis using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques .
化学反応の分析
Types of Reactions: 6,6’-Dichloro-2,2’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Coordination Reactions: It forms complexes with metal ions, which is a significant aspect of its reactivity.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can replace the chlorine atoms.
Coordination Reactions: Metal salts (e.g., palladium chloride, platinum chloride) are commonly used to form coordination complexes.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted bipyridine derivatives can be formed.
Coordination Complexes: Metal-bipyridine complexes with diverse structures and properties
作用機序
The mechanism of action of 6,6’-Dichloro-2,2’-bipyridine primarily involves its ability to act as a ligand, coordinating with metal ions to form stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The specific molecular targets and pathways depend on the metal ion and the structure of the complex formed .
類似化合物との比較
2,2’-Bipyridine: Lacks the chlorine substituents, making it less sterically hindered and more flexible in forming complexes.
4,4’-Dichloro-2,2’-bipyridine: Chlorine atoms are substituted at the 4 and 4’ positions, leading to different electronic and steric properties.
6,6’-Dimethyl-2,2’-bipyridine: Methyl groups instead of chlorine atoms, affecting the compound’s reactivity and coordination behavior
Uniqueness of 6,6’-Dichloro-2,2’-bipyridine: The presence of chlorine atoms at the 6 and 6’ positions imparts unique electronic properties and steric effects, making it a valuable ligand in coordination chemistry. Its ability to form stable complexes with a variety of metal ions distinguishes it from other bipyridine derivatives .
特性
IUPAC Name |
2-chloro-6-(6-chloropyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-9-5-1-3-7(13-9)8-4-2-6-10(12)14-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCIUIOCIYSVOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C2=NC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450930 | |
| Record name | 6,6'-Dichloro-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53344-72-2 | |
| Record name | 6,6'-Dichloro-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


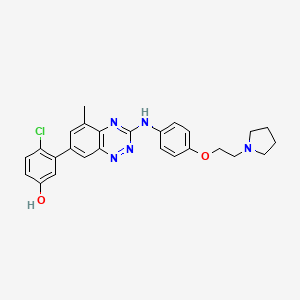

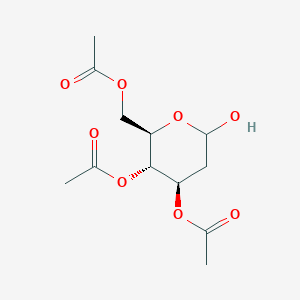
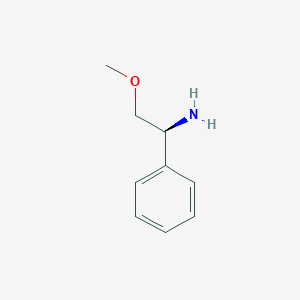

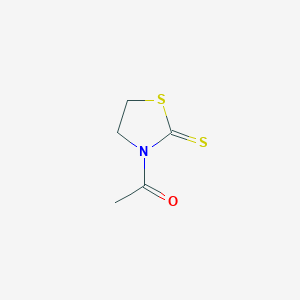
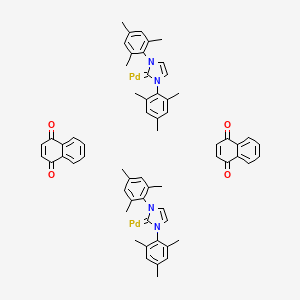
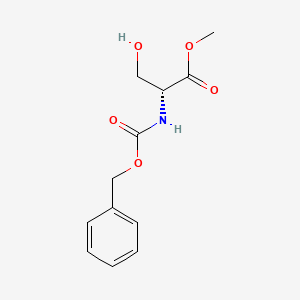
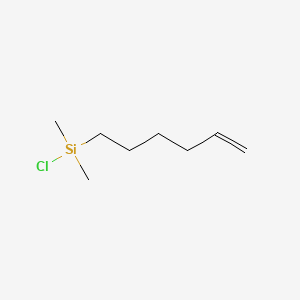

![Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile](/img/structure/B1589770.png)

